![molecular formula C17H11NO5 B5592035 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5592035.png)
2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid
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Overview
Description
“2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid” is a chemical compound with the molecular formula C11H8O4 . It has a molecular weight of 204.18 . The compound is also known by its IUPAC name, (2-oxo-2H-chromen-3-yl)acetic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8O4/c12-10(13)6-8-5-7-3-1-2-4-9(7)15-11(8)14/h1-5H,6H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
This compound has a melting point range of 154-158°C . It is a powder at room temperature . More specific physical and chemical properties such as solubility, density, and specific rotation are not available in the current resources.Scientific Research Applications
Antibacterial and Antifungal Properties
2-oxo-2H-chromene-3-carboxylic acid has been investigated for its antimicrobial potential. Studies have shown that it possesses antibacterial and antifungal activities, making it a promising candidate for developing novel therapeutic agents against infectious diseases .
Antiviral Activity
Researchers have explored the antiviral properties of this compound. It may inhibit viral replication or entry, potentially contributing to the development of antiviral drugs .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. 2-oxo-2H-chromene-3-carboxylic acid has demonstrated anti-inflammatory effects, which could be valuable in managing inflammatory conditions .
Anticancer Potential
The compound has drawn attention due to its potential anticancer properties. It may interfere with cancer cell growth, proliferation, or survival pathways. Further studies are needed to explore its mechanism of action and specific applications .
Antidiabetic Activity
Some research suggests that 2-oxo-2H-chromene-3-carboxylic acid might impact glucose metabolism and insulin sensitivity. Investigating its role in diabetes management is ongoing .
Chemical Sensing and Fluorescence Probes
Interestingly, derivatives of this compound have been used as fluorescent chemosensors. For instance, N′-{[7-(diethylamino)-2-oxo-2H-chromen-3-yl]carbonyl}pyridine-3-carbohydrazide and N′-benzoyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazide serve as novel fluorescent probes .
Safety and Hazards
The compound is associated with some hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Mechanism of Action
Target of Action
It’s known that coumarin derivatives, which this compound is a part of, have a wide spectrum of biological activities . They have been explored for activities including antibacterial, antifungal, anticancer, anti-HIV, and anti-inflammatory effects .
Mode of Action
Coumarin-chalcone hybrid molecules, which this compound is a part of, have been synthesized and evaluated for their antioxidant potential . They have the ability to inhibit oxidative stress, which is a prime mechanism in the treatment of several disease conditions .
Biochemical Pathways
It’s known that the biological actions exhibited by chalcones, which this compound is a part of, are owed to their antioxidant potential . Antioxidants play a crucial role in neutralizing harmful free radicals in the body, thereby preventing cellular damage.
Result of Action
It’s known that coumarin-chalcone hybrid molecules have significant antioxidant potential . Antioxidants can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
properties
IUPAC Name |
2-[(2-oxochromene-3-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO5/c19-15(18-13-7-3-2-6-11(13)16(20)21)12-9-10-5-1-4-8-14(10)23-17(12)22/h1-9H,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSUQGVITRNPDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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